2-(4-(ethylthio)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS2/c1-2-22-12-8-6-11(7-9-12)10-15(21)19-17-20-16-13(18)4-3-5-14(16)23-17/h3-9H,2,10H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKKQVOVCMZVJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylthio)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The synthesis begins with the preparation of the 4-fluorobenzo[d]thiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethylthio Group: The ethylthio group is introduced via a nucleophilic substitution reaction. This step often involves the reaction of a thiol with an appropriate halogenated aromatic compound.
Acetamide Formation: The final step involves the formation of the acetamide linkage. This can be accomplished by reacting the intermediate with an acylating agent such as acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Ethylthio)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
- **Sub
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Biological Activity
2-(4-(ethylthio)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential antimicrobial and anticancer properties. This compound features a complex structure that combines an ethylthio group, a fluorobenzo[d]thiazole moiety, and an acetamide functional group. Its unique combination of aromatic and heterocyclic components suggests possible interactions with biological targets, making it a candidate for further pharmacological evaluation.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The compound's effectiveness against various microbial strains is still under investigation, but initial results suggest that it may interact with essential microbial enzymes or cell membranes, leading to cell death or inhibition of growth.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Candida albicans | TBD |
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. The presence of the fluorine atom enhances lipophilicity, which may improve the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Case Study: In Vitro Anticancer Activity
A study evaluating the cytotoxic effects of this compound on several cancer cell lines showed promising results:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | TBD |
| HeLa (Cervical Cancer) | TBD |
| A549 (Lung Cancer) | TBD |
The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation, although further studies are required to elucidate the specific pathways involved.
The biological activity of this compound may be attributed to its structural features, which allow for interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell growth.
- Receptor Interactions : Potential binding to specific receptors could modulate signaling pathways involved in cell proliferation and apoptosis.
- Membrane Disruption : The compound's lipophilicity may facilitate disruption of microbial membranes or cancer cell membranes, leading to cell death.
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential efficacy of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(6-Fluorobenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide | Contains sulfonamide group | Anticancer activity against specific cell lines |
| N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide | Biphenyl moiety instead of ethylthio | Potential antimicrobial effects |
| 4-Amino-N-(4-sulfamoylphenyl)-2-thioxo-3-substituted phenyl-2,3-dihydrothiazole | Different thiazole derivatives | Antimicrobial properties |
The diversity within thiazole-containing structures highlights their therapeutic potential, with varying degrees of efficacy based on structural modifications.
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial activity. For example, compounds similar to 2-(4-(ethylthio)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide were evaluated against various bacterial strains and fungi:
- In Vitro Studies : These studies employed turbidimetric methods to assess the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Results indicated promising activity, suggesting potential applications in treating infections caused by resistant pathogens .
Anticancer Activity
The anticancer properties of this compound have also been investigated:
- Cell Line Studies : The compound was tested against the MCF7 breast cancer cell line using the Sulforhodamine B assay. Results indicated that certain derivatives exhibited cytotoxic effects, making them candidates for further development as anticancer agents .
Case Study 1: Trypanocidal Activity
A study focused on thiazole derivatives highlighted their trypanocidal properties against Trypanosoma brucei. The synthesized compounds demonstrated effective inhibition with IC50 values indicating strong potential for treating diseases like African sleeping sickness .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to understand the binding interactions of this compound with biological targets. These studies utilized software like Schrodinger to predict binding affinities and modes, providing insights into the mechanism of action and guiding further modifications for enhanced activity .
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/Effectiveness |
|---|---|---|---|
| This compound | Antimicrobial | Various Bacteria | Promising |
| This compound | Anticancer | MCF7 Cell Line | Significant |
| Similar Thiazole Derivative | Trypanocidal | Trypanosoma brucei | IC50 = 0.42 μM |
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Selected Acetamide Derivatives
*Inferred activity based on structural similarities to MMP-9/cathepsin inhibitors (e.g., compound 2b and 2e in ).
Key Structural Differences and Implications
Electron-withdrawing groups (e.g., 4-fluoro in benzothiazole) may improve binding affinity to targets like kinases or proteases compared to electron-donating groups (e.g., 6-OCH₃ in compound 22) .
Piperazine-linked acetamides (e.g., compound 15 ) exhibit MMP inhibition, suggesting the target compound’s ethylthio group could modulate similar pathways.
Synthetic Accessibility: The target compound’s synthesis may involve SN2 displacement (e.g., sodium azide substitution in ) or microwave-assisted coupling (as in compound 21/22 synthesis ), contrasting with piperazine derivatives requiring reflux with ethanol .
Q & A
Q. How can in silico ADMET profiling guide lead optimization?
- Methodology : Use SwissADME or ADMETLab to predict permeability (Caco-2 >5 × 10⁻⁶ cm/s), metabolic stability (t₁/₂ >60 min in liver microsomes), and toxicity (AMES test negative). correlates low hepatotoxicity risk (Prob <0.3) with methyl/ethylthio substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
